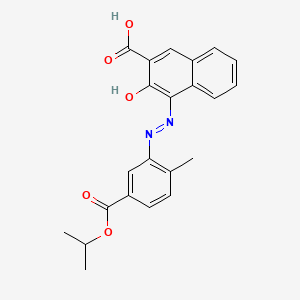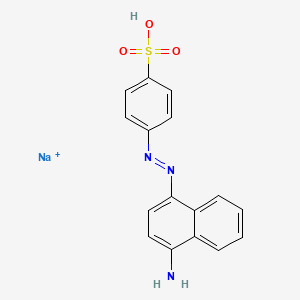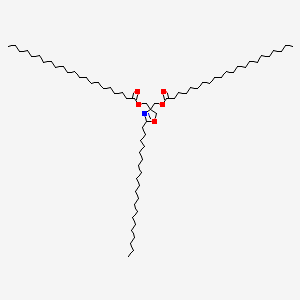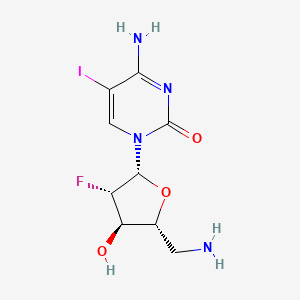![molecular formula C20H16ClN3O2 B12687360 N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide CAS No. 77154-16-6](/img/structure/B12687360.png)
N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its complex structure, which includes a chloro-substituted phenyl ring, a biphenyl group, and an azo linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide typically involves a multi-step process:
Diazotization: The starting material, 3-chloro-4-aminophenyl, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy[1,1’-biphenyl]-3-amine in an alkaline medium to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Using recrystallization or chromatography to remove impurities.
Quality Control: Ensuring the final product meets the required specifications for its intended use.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Wirkmechanismus
The mechanism of action of N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide involves its interaction with molecular targets through its azo linkage and phenyl rings. The compound can form stable complexes with metal ions and other molecules, which can alter their chemical and physical properties. This interaction is crucial for its applications in dyeing and staining.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(4-Hydroxyphenylazo)phenyl]acetamide: Similar structure but lacks the chloro and biphenyl groups.
N-[3-Chloro-4-(phenylazo)phenyl]acetamide: Similar structure but lacks the hydroxy and biphenyl groups.
Uniqueness
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is unique due to its combination of chloro, hydroxy, and biphenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules or ions.
Eigenschaften
CAS-Nummer |
77154-16-6 |
|---|---|
Molekularformel |
C20H16ClN3O2 |
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
N-[3-chloro-4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H16ClN3O2/c1-13(25)22-16-8-9-18(17(21)12-16)23-24-19-11-15(7-10-20(19)26)14-5-3-2-4-6-14/h2-12,26H,1H3,(H,22,25) |
InChI-Schlüssel |
RUOWZMURTIZENY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















